

Comparing the effectiveness of different additives in ferronickel smelting.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferronickel

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A comprehensive analysis of various additives in **ferronickel** smelting reveals their significant impact on process efficiency, metal recovery, and energy consumption. This guide compares the effectiveness of common additives such as CaO, MgO, SiO₂, and Al₂O₃, supported by experimental data to provide a clear understanding for researchers and industry professionals.

The Role of Fluxing Agents in Ferronickel Smelting

In the pyrometallurgical extraction of **ferronickel** from laterite ores, the addition of fluxing agents is crucial for optimizing the smelting process. These additives modify the slag properties, primarily by lowering the melting point and viscosity, which facilitates the separation of the molten **ferronickel** alloy from the slag. The choice and combination of additives depend on the specific composition of the ore and the desired final product.

Calcium Oxide (CaO) as a Primary Flux

Calcium oxide (CaO), typically added in the form of limestone, is a fundamental flux in **ferronickel** smelting. Its primary role is to decrease the melting temperature of the slag.[1][2][3][4] By increasing the basicity of the slag, CaO helps to break down the complex silicate networks, thereby reducing slag viscosity and improving the fluidity of the melt.[1]

Experimental studies have demonstrated that the addition of CaO can significantly lower the fusion temperature of nickeliferous laterites. For instance, with CaO additions ranging from 3% to 20%, the fusion temperature was observed to decrease from 1496.5°C to 1462.9°C.[1][4] Furthermore, CaO plays a crucial role in the reduction of nickel oxide (NiO) that is bound within

the silicate matrix of the ore, a phenomenon known as the alkaline oxide effect.[2][3] An appropriate amount of CaO can lead to higher nickel content in the **ferronickel** and improved nickel recovery rates.[2]

Magnesium Oxide (MgO) for Slag Viscosity Control

Magnesium oxide (MgO) is another critical component in the slag system, influencing its viscosity and melting characteristics. The MgO/SiO₂ ratio is a key parameter in controlling slag properties.[5] Increasing the basicity by adjusting the MgO content can lead to a decrease in slag viscosity.[6] However, the effect of MgO is complex; while it can act as a flux, an excess can lead to the formation of high-melting-point phases like forsterite, which can increase viscosity and hinder the smelting process.[7] Studies have shown that an optimal MgO/SiO₂ ratio is crucial for achieving high nickel recovery.[5] For instance, a significant nickel recovery of 95.6% was achieved within an optimal MgO/SiO₂ ratio range of 0.65 to 0.7.[5]

Silicon Dioxide (SiO₂) and Aluminum Oxide (Al₂O₃) as Network Formers

Silicon dioxide (SiO₂) is a major constituent of laterite ores and forms the basis of the slag. While it is not typically added as a flux, its concentration relative to other oxides is critical. In some cases, SiO₂ is added to adjust the slag composition and prevent the sticking of briquettes in rotary kilns by increasing the melting temperature of the slag.[8][9]

Aluminum oxide (Al₂O₃), on the other hand, generally acts as a network former in the slag, which can increase its viscosity.[6] An increase in Al₂O₃ content can lead to a more polymerized slag structure, making it more viscous and potentially hindering the separation of metal from slag.[6]

Comparative Analysis of Additive Performance

The effectiveness of different additives can be compared based on their impact on key smelting parameters such as metal recovery, smelting temperature, and slag viscosity.

| Additive/Parameter | Effect on Smelting Temperature | Effect on Slag Viscosity | Effect on Nickel Recovery | Optimal Conditions/Observations |
|--|--|--|--|---|
| CaO | Decreases fusion temperature (e.g., from 1496.5°C to 1462.9°C with 3-20% addition)[1][4] | Decreases viscosity by increasing basicity[1] | Increases Ni recovery (up to 98.59% reported) [2] | Optimum addition is around 10 wt% for some ores[3] |
| MgO | Can increase melting temperature if in excess | Decreases viscosity at optimal ratios, but can increase it if high-melting phases form[6][7] | High recovery (95.6%) at optimal MgO/SiO ₂ ratio (0.65-0.7)[5] | The MgO/SiO ₂ ratio is a critical control parameter. |
| SiO ₂ | Increases slag melting temperature[8][9] | Increases viscosity as a network former | Can negatively impact recovery if not balanced with basic oxides | Used to prevent sticking in rotary kilns.[8][9] |
| Al ₂ O ₃ | Can increase liquidus and solidification temperatures[6] | Increases viscosity by acting as a network former[6] | Can hinder separation and thus recovery | Its content needs to be controlled to maintain slag fluidity. |
| Na ₂ S, Na ₂ CO ₃ | Decreases onset temperature of metal-slag separation (e.g., to 1123°C and 1101°C respectively)[10] | Affects slag properties to enhance separation[10] | Enhances the growth of ferronickel grains, with Na ₂ S being most effective[10] | These additives facilitate the aggregation of ferronickel grains.[10] |
| CaF ₂ | Lowers the melting point of | Decreases viscosity | Increases Ni recovery | Accelerates the aggregation and |

slag[2]

(84.14% with 8
wt% CaF₂)[10]growth of
ferronickel
particles.[10]

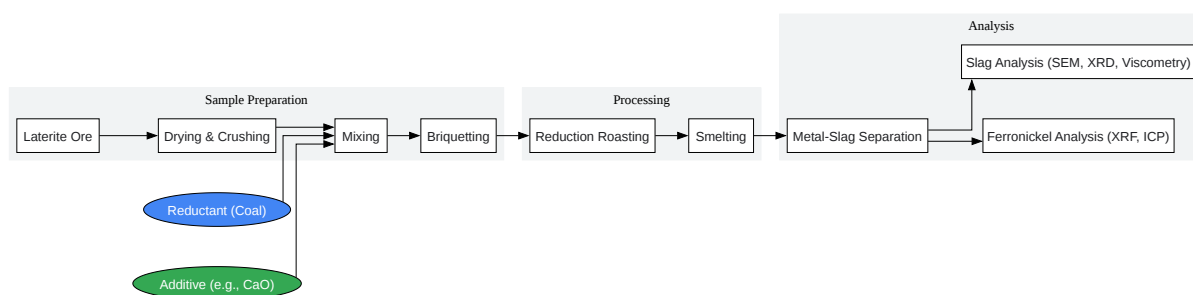
Experimental Protocols

The data presented is based on various experimental methodologies. A typical experimental protocol for evaluating the effect of additives involves the following steps:

- **Sample Preparation:** Laterite ore is dried, crushed, and mixed with a reductant (e.g., coal) and the specific additive being tested. The mixture is then typically briquetted.[2][8]
- **Reduction Roasting:** The briquettes are heated in a furnace (e.g., a horizontal tube furnace or a muffle furnace) under a controlled atmosphere (e.g., argon or a reducing gas mixture) at temperatures ranging from 900°C to 1550°C for a specified duration (e.g., 30 minutes to 2 hours).[2][3][8]
- **Smelting:** The reduced briquettes are then smelted at high temperatures (e.g., 1500°C to 1600°C) to melt the charge and allow for the separation of the **ferronickel** alloy from the slag.[1][11]
- **Analysis:** The resulting **ferronickel** and slag are analyzed using various techniques. Chemical composition is often determined by X-ray fluorescence (XRF) or inductively coupled plasma-optical emission spectrometry (ICP-OES).[5] The microstructure and phase composition are analyzed using scanning electron microscopy (SEM) and X-ray diffraction (XRD).[12] Slag viscosity is measured using a viscometer at high temperatures.[6][13]

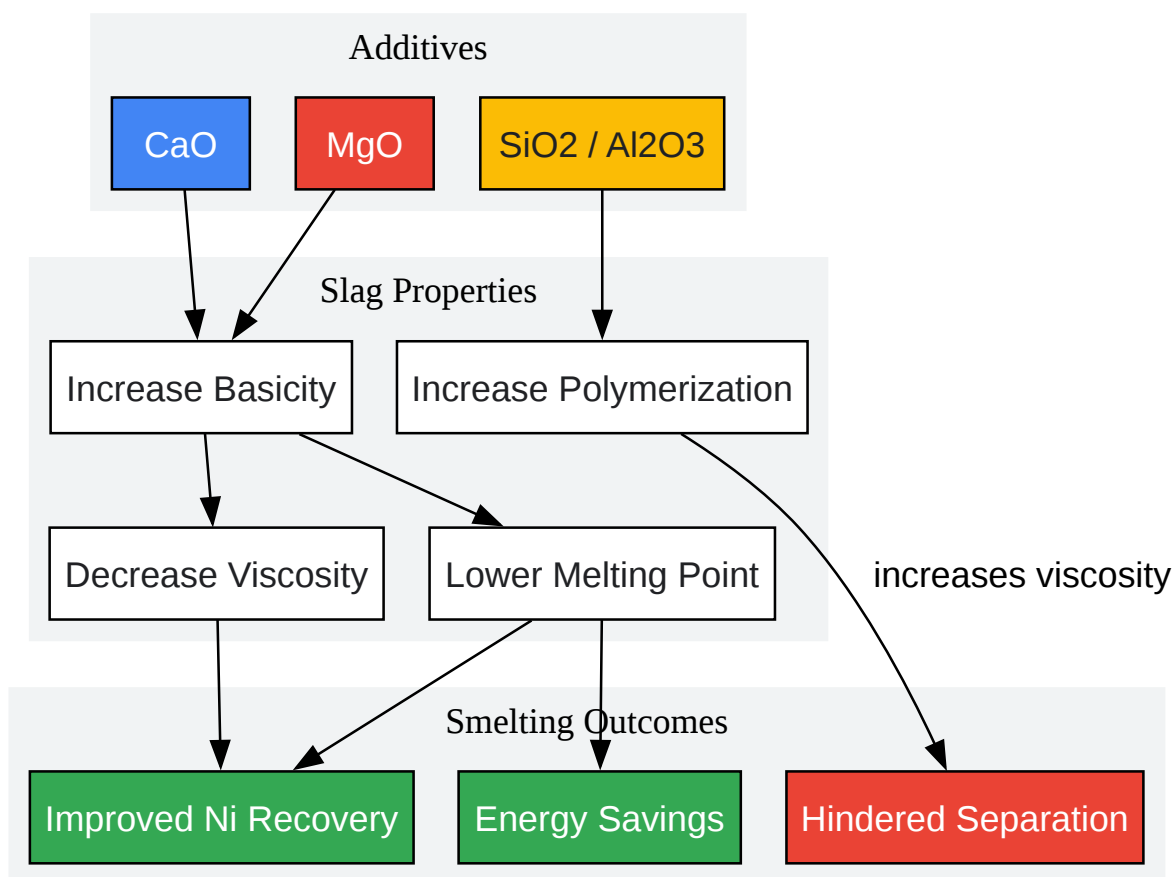
Visualizing the Smelting Process and Logic

To better understand the relationships and processes involved, the following diagrams are provided.



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Caption: Experimental workflow for evaluating additives in **ferronickel** smelting.



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Caption: Logical relationships between additives, slag properties, and smelting outcomes.

In conclusion, the selection of an appropriate additive or combination of additives is paramount for the efficient and economical production of **ferronickel**. While basic oxides like CaO and MgO are essential for lowering melting points and controlling viscosity, the inherent acidic oxides like SiO₂ and Al₂O₃ in the ore must be carefully managed to ensure optimal slag fluidity and metal recovery. Further research into novel additive combinations and their synergistic effects holds the potential for even greater improvements in **ferronickel** smelting technology.

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- To cite this document: BenchChem. [Comparing the effectiveness of different additives in ferronickel smelting.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172207#comparing-the-effectiveness-of-different-additives-in-ferronickel-smelting]

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